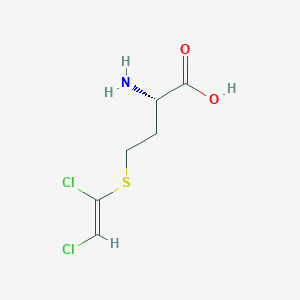
14,15-Methylene estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14,15-Methylene estradiol (ME) is a synthetic estrogen that has been widely used in scientific research for its unique properties. ME is a derivative of estradiol, a natural hormone that plays a crucial role in the regulation of the female reproductive system. ME has been shown to have potent estrogenic activity, making it a valuable tool for studying the effects of estrogen on various physiological processes. In
Mécanisme D'action
14,15-Methylene estradiol exerts its estrogenic effects by binding to estrogen receptors (ERs) in target tissues. There are two types of ERs, ERα and ERβ, and 14,15-Methylene estradiol has been shown to bind to both with high affinity. Once bound to the ER, 14,15-Methylene estradiol induces a conformational change that allows the receptor to bind to specific DNA sequences, resulting in the activation of target genes. This leads to a wide range of physiological effects, including regulation of the menstrual cycle, maintenance of bone density, and regulation of lipid metabolism.
Biochemical and Physiological Effects
14,15-Methylene estradiol has a wide range of biochemical and physiological effects, many of which are mediated by its estrogenic activity. 14,15-Methylene estradiol has been shown to increase the proliferation of breast cancer cells, making it a potential therapeutic agent for this disease. 14,15-Methylene estradiol has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, 14,15-Methylene estradiol has been shown to regulate lipid metabolism, reducing the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
14,15-Methylene estradiol has several advantages for use in lab experiments. It has potent estrogenic activity, making it a valuable tool for studying the effects of estrogen on various physiological processes. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of 14,15-Methylene estradiol in lab experiments. 14,15-Methylene estradiol has a relatively short half-life in vivo, meaning that it may not be suitable for long-term studies. Additionally, 14,15-Methylene estradiol has been shown to have some toxic effects at high doses, making it important to use appropriate dosages in experiments.
Orientations Futures
For research on 14,15-Methylene estradiol include the development of new treatments for breast cancer, osteoporosis, and cardiovascular disease, as well as further research on the safety and toxicity of 14,15-Methylene estradiol.
Méthodes De Synthèse
14,15-Methylene estradiol can be synthesized from estradiol using a variety of methods. One common method involves the reaction of estradiol with paraformaldehyde and an acid catalyst, such as sulfuric acid. This reaction results in the formation of 14,15-Methylene estradiol as a yellow crystalline solid. Other methods involve the use of different reagents and conditions, but the overall goal is to introduce a methylene group at the 14,15 position of the estradiol molecule.
Applications De Recherche Scientifique
14,15-Methylene estradiol has been used in a wide range of scientific research applications, including studies on breast cancer, bone metabolism, and cardiovascular disease. 14,15-Methylene estradiol has been shown to have anti-cancer effects in breast cancer cells, and may be a potential therapeutic agent for this disease. 14,15-Methylene estradiol has also been shown to have beneficial effects on bone metabolism, potentially reducing the risk of osteoporosis. Additionally, 14,15-Methylene estradiol has been shown to have cardioprotective effects, reducing the risk of cardiovascular disease.
Propriétés
Numéro CAS |
105455-76-3 |
|---|---|
Nom du produit |
14,15-Methylene estradiol |
Formule moléculaire |
C61H109N3O26 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(1R,2S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol |
InChI |
InChI=1S/C19H24O2/c1-18-7-6-15-14-4-3-13(20)8-11(14)2-5-16(15)19(18)10-12(19)9-17(18)21/h3-4,8,12,15-17,20-21H,2,5-7,9-10H2,1H3/t12?,15-,16-,17+,18-,19+/m1/s1 |
Clé InChI |
PVNKGPKPHWVGIN-YVCKVCSPSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@]14CC4C[C@@H]2O)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C14CC4CC2O)CCC5=C3C=CC(=C5)O |
SMILES canonique |
CC12CCC3C(C14CC4CC2O)CCC5=C3C=CC(=C5)O |
Synonymes |
14 alpha,15 alpha-methylene estradiol 14,15-methylene estradiol 14,15-methylene-1,3,5(10)-estratriene-3,17-diol 14alpha,15alpha-methylene estradiol 3,17-dihydroxy-14,15-methylenestra-1,3,5(10)-trien J 824 J-824 STS 661 STS-661 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



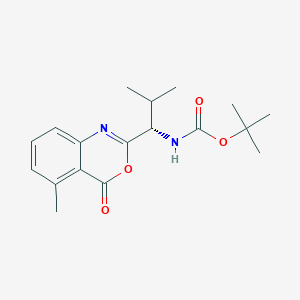



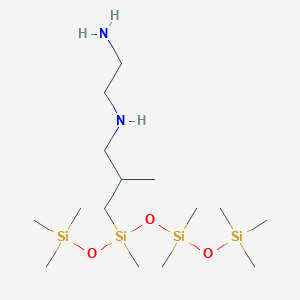
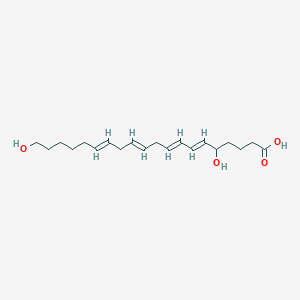
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)

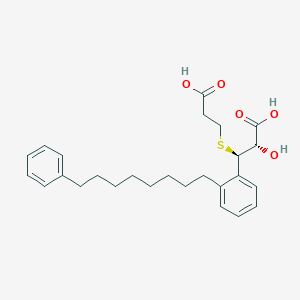
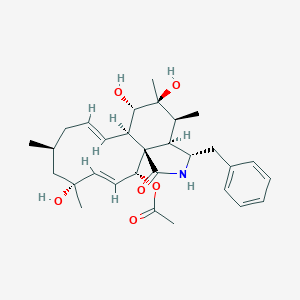
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)
![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)

